molecular formula C14H15NO2 B3133071 4-(2-Methoxy-4-methylphenoxy)phenylamine CAS No. 383126-76-9

4-(2-Methoxy-4-methylphenoxy)phenylamine

Cat. No.: B3133071
CAS No.: 383126-76-9
M. Wt: 229.27 g/mol
InChI Key: KWNIKBUEESOKOX-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4-methylphenoxy)phenylamine (MMPP) is an organic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies in fields such as organic chemistry, pharmacology, and biochemistry. In recent years, its use has grown in popularity due to its ability to provide a wide range of advantages in laboratory experiments.

Scientific Research Applications

Sorption Processes

  • A study reviewed the sorption experiments of phenoxy herbicides, like 2,4-D, to soil and other materials, suggesting that soil organic matter and iron oxides are significant sorbents for these compounds. The sorption of 2,4-D can be rationalized based on soil parameters like pH, organic carbon content, and extractable iron, highlighting the environmental relevance of phenoxy compounds in soil remediation processes (Werner, Garratt, & Pigott, 2012).

Anti-cancer and Anti-inflammatory Potential

  • Research on 4′-Geranyloxyferulic acid (GOFA), an oxyprenylated ferulic acid derivative, has revealed its valuable potentialities as an anti-inflammatory and anti-tumor agent. Studies indicate that GOFA is an effective dietary feeding colon cancer chemopreventive agent in vivo, demonstrating the therapeutic potential of phenolic compounds in cancer prevention (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Chemotherapy and Drug Development

  • Phenolamides, also known as hydroxycinnamic acid amides, show a wide range of therapeutic applications including anti-inflammatory, antioxidant, and anti-atherogenic activities. Their potential health benefits, despite being in the infancy stage of research, point towards significant contributions to drug development and chemotherapy (Wang, Snooks, & Sang, 2020).

Environmental Chemistry and Toxicity

  • The environmental fate of alkylphenols and their ethoxylates, compounds similar in structure to 4-(2-Methoxy-4-methylphenoxy)phenylamine, has been extensively reviewed, highlighting concerns regarding their endocrine-disrupting capabilities and emphasizing the importance of understanding the environmental impact and degradation pathways of such compounds (Ying, Williams, & Kookana, 2002).

Future Directions

: Santa Cruz Biotechnology - 4-(2-Methoxy-4-methylphenoxy)phenylamine : Smolecule - this compound

Properties

IUPAC Name

4-(2-methoxy-4-methylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-3-8-13(14(9-10)16-2)17-12-6-4-11(15)5-7-12/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNIKBUEESOKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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